Product packaging for Butoprozine Hydrochloride(Cat. No.:CAS No. 62134-34-3)

Butoprozine Hydrochloride

Cat. No.: B1668110
CAS No.: 62134-34-3
M. Wt: 471.1 g/mol
InChI Key: DXHWOBBGGCYHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Initial Characterization in Research

The initial research into butoprozine (B1214203) hydrochloride identified it as a potential antiarrhythmic agent. nih.gov Early studies, such as those conducted in the early 1980s, focused on its electrophysiological effects on cardiac tissues. nih.gov These investigations often utilized animal models, including sheep cardiac Purkinje fibers and frog atrial fibers, to characterize its mechanism of action. nih.gov The research demonstrated that butoprozine hydrochloride influences the action potential of cardiac cells, a key factor in its antiarrhythmic potential. nih.govncats.io

Classification within Pharmacological Research Categories

In pharmacological research, this compound is classified as an antiarrhythmic agent. nih.govonelook.comonelook.comonelook.comonelook.com Its mechanism of action has led to comparisons with other established antiarrhythmic drugs, placing it within specific sub-classes of cardiovascular research compounds. The compound is also noted for its cardiac depressant properties. medchemexpress.commedchemexpress.comgoogleapis.com

Significance of this compound in Contemporary Pharmaceutical Research

This compound continues to be a compound of interest in pharmaceutical research for its distinct electrophysiological properties. nih.gov Its actions on cardiac ion channels provide a valuable tool for scientists studying cardiac arrhythmias and developing new therapeutic strategies. The compound's ability to modulate cardiac function at a cellular level makes it a significant subject for ongoing investigation into cardiovascular pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H39ClN2O2 B1668110 Butoprozine Hydrochloride CAS No. 62134-34-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O2.ClH/c1-4-7-17-29(18-8-5-2)19-11-21-32-26-15-13-24(14-16-26)28(31)27-23(6-3)22-25-12-9-10-20-30(25)27;/h9-10,12-16,20,22H,4-8,11,17-19,21H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHWOBBGGCYHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62228-20-0 (Parent)
Record name Butoprozine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80211192
Record name Butoprozine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62134-34-3
Record name Butoprozine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62134-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoprozine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoprozine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-[3-(dibutylamino)propoxy]phenyl](2-ethylindolizin-3-yl)methanone monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTOPROZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3H80F5CTY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical and Physical Properties

The hydrochloride salt of butoprozine (B1214203) has a molecular weight of 471.07 g/mol . medchemexpress.com The base compound, butoprozine, has a molecular formula of C28H38N2O2 and a molecular weight of 434.6 g/mol . nih.govnih.gov

Table 1: of Butoprozine Hydrochloride

Property Value
CAS Number 62134-34-3 medchemexpress.commedkoo.comepa.gov
Molecular Formula C28H39ClN2O2 medchemexpress.com
Molecular Weight 471.07 g/mol medchemexpress.com

Preclinical Pharmacological Investigations of Butoprozine Hydrochloride

In Vitro Pharmacodynamic Profiling of Butoprozine (B1214203) Hydrochloride

In vitro studies have been instrumental in characterizing the direct cellular and subcellular effects of Butoprozine Hydrochloride, revealing its complex interactions with cardiac tissues and cellular components.

Cellular and Subcellular Activity Assays

Electrophysiological studies on isolated heart preparations have provided significant insights into the cellular activity of this compound. In investigations using sheep cardiac Purkinje fibers, frog atrial fibers, and ferret ventricular fibers, Butoprozine demonstrated distinct effects on the cardiac action potential. epo.org It was observed to increase the action potential duration, an effect similar to that of amiodarone (B1667116). epo.org Concurrently, it depressed the plateau phase of the action potential, a characteristic shared with verapamil, and decreased the amplitude and maximum rate of depolarization. epo.org

Furthermore, Butoprozine has been shown to possess calcium channel blocking activity. boehringer-ingelheim.com This action is considered a key component of its pharmacological profile. Studies have indicated that its potency in this regard is comparable to well-established calcium channel blockers. boehringer-ingelheim.com

In assays on pacemaker activity, Butoprozine inhibited spontaneous activity in Purkinje fibers and repetitive activity in the frog atrium. epo.org This inhibition of automaticity was linked to a reduction in the slope of diastolic depolarization, an effect also observed with amiodarone. epo.org These findings from cellular and subcellular assays underscore Butoprozine's potent antiarrhythmic activity, which appears to be mediated through mechanisms common to both amiodarone and verapamil. epo.org

Modulation of Relevant Enzymatic Pathways

The interaction of this compound with enzymatic pathways has been explored to understand its broader cellular impact. It has been identified as a phosphodiesterase (PDE) inhibitor. epo.org Phosphodiesterases are crucial enzymes in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers in cardiovascular function. nih.gov Inhibition of PDE can lead to smooth muscle relaxation, vasodilation, and bronchodilation. nih.gov While Butoprozine is listed among PDE inhibitors, the specific profile of its inhibitory action on different PDE isoforms and the direct consequences on cardiac enzyme function require further detailed investigation. epo.orggoogleapis.com

In Vivo Pharmacodynamic Assessments of this compound in Preclinical Models

In vivo studies have been crucial for evaluating the integrated physiological effects of this compound in living organisms, providing a bridge between cellular mechanisms and potential clinical applications.

Selection and Characterization of Relevant Animal Models

The selection of animal models for cardiovascular research is critical for translating preclinical findings. Commonly used models include rodents (mice and rats) and larger animals like dogs. nih.govnih.gov Anesthetized dogs have been specifically utilized to investigate the electrophysiological effects of this compound. nih.gov This model allows for detailed intracardiac recordings and programmed electrical stimulation of the heart to assess the drug's impact on cardiac conduction and rhythm. nih.gov Conscious dogs have also been used to study the hemodynamic effects of various cardiovascular agents, providing data on parameters such as blood pressure and heart rate in a more physiologically relevant state. nih.govnih.gov

Evaluation of Efficacy Endpoints Related to Cardiovascular Modulation

In anesthetized dogs, intravenous administration of this compound demonstrated significant effects on several cardiovascular efficacy endpoints. The drug was found to depress the function of the sino-atrial (SA) node and lengthen the atrioventricular (A-V) nodal conduction time and refractory period. nih.gov Furthermore, it prolonged the atrial refractory period. nih.gov These findings indicate that Butoprozine preferentially acts on myocardial tissues where the slow inward calcium current plays a significant role. nih.gov

A comparative analysis revealed that Butoprozine was more potent than amiodarone in its effects on the atrial and A-V nodal tissues. nih.gov However, unlike amiodarone, Butoprozine did not prolong the ventricular monophasic action potential duration or the ventricular refractory period in the anesthetized dog model. nih.gov This suggests a potential difference in their effects on ionic currents at the ventricular level. nih.gov

The following table summarizes the key in vivo electrophysiological effects of this compound observed in anesthetized dogs.

Efficacy EndpointObserved Effect of this compound
Sino-atrial (SA) Node FunctionDepressed
Atrioventricular (A-V) Nodal Conduction TimeLengthened
A-V Nodal Refractory PeriodLengthened
Atrial Refractory PeriodProlonged
Ventricular Monophasic Action Potential DurationNo significant change
Ventricular Refractory PeriodNo significant change

Preclinical Pharmacokinetic Characterization of this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its development as a therapeutic agent.

Preclinical pharmacokinetic studies aim to characterize how a drug is handled by the body. These studies are often conducted in animal models such as rats and dogs to provide data on bioavailability, tissue distribution, and elimination pathways. criver.comnih.gov

Investigations into the metabolic fate of Butoprozine have been conducted in rats. Using reversed-phase high-performance liquid chromatography (HPLC), researchers have been able to screen for metabolites directly from biological samples like bile and urine without prior extraction. fda.gov This approach has allowed for the creation of a metabolic profile, with a reported recovery of 95% of the radioactivity from the administered compound in rat bile, indicating that biliary excretion is a significant route of elimination for its metabolites. fda.gov While these studies have initiated the characterization of Butoprozine's metabolism, a comprehensive ADME profile, including detailed information on its absorption and distribution in various tissues, requires further investigation.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Preclinical investigations into this compound have primarily focused on its metabolic fate and routes of elimination. While specific details on its absorption and distribution are not extensively documented in the available literature, significant findings have emerged regarding its metabolism and subsequent excretion.

The metabolism of butoprozine is a complex process that results in a variety of metabolites. A key route of elimination for these metabolites is through the bile. nih.gov Studies have utilized advanced analytical techniques, such as high-performance liquid chromatography (HPLC), to separate and identify these metabolic products in biliary fluids. nih.gov This allows for a detailed understanding of how the parent compound is transformed within the liver before being excreted.

The primary mechanism of excretion for butoprozine metabolites is biliary. nih.gov Research involving the analysis of bile has shown that a significant portion of the administered butoprozine is processed by the liver and subsequently eliminated into the intestines via the bile duct. nih.gov This excretory pathway is critical for the clearance of the compound from the body.

Interspecies Pharmacokinetic Comparisons in Research Models

Significant variations in the metabolic handling of this compound have been observed across different animal species, underscoring the importance of interspecies comparisons in preclinical research. Studies have specifically compared the biliary metabolic profiles of butoprozine in rats, dogs, and baboons, revealing notable differences. nih.gov

These interspecies differences are not only quantitative but also qualitative, with variations in the types and amounts of metabolites produced. nih.gov For instance, the chromatographic profiles of biliary metabolites show distinct patterns for each species, indicating that the metabolic pathways of butoprozine are not uniform across different animal models. nih.gov

The following table provides a comparative overview of the biliary excretion of butoprozine metabolites in different species, as characterized by their retention times in HPLC analysis.

Research ModelKey Observations on Biliary Metabolic ProfileReference
Rat Displayed a distinct chromatographic pattern of biliary metabolites. nih.gov
Dog Showed a different metabolic profile in bile compared to both rats and baboons. nih.gov
Baboon Exhibited a unique biliary metabolite profile, further highlighting interspecies variations. nih.gov

These marked differences in how each species metabolizes and excretes butoprozine via the biliary system are critical considerations for extrapolating preclinical safety and efficacy data to human subjects. nih.gov The variability suggests that careful selection of animal models is paramount for accurately predicting the pharmacokinetic behavior of this compound in humans. nih.gov

Elucidation of Butoprozine Hydrochloride S Mechanism of Action at the Molecular and Cellular Level

Receptor Binding Studies and Ligand-Receptor Interactions of Butoprozine (B1214203) Hydrochloride

The interaction of a drug with its molecular target is fundamental to its mechanism of action. For Butoprozine hydrochloride, while direct and comprehensive receptor binding data is not extensively available in recent literature, its electrophysiological effects suggest interactions with several ion channels that function as receptors for the drug. The following sections describe the standard methodologies used to characterize such interactions.

In vitro radioligand binding assays are a cornerstone for studying drug-receptor interactions. These assays utilize a radioactively labeled compound (radioligand) that binds to a specific receptor. By measuring the amount of radioligand bound to its receptor in the presence of an unlabeled drug like this compound, the affinity of the drug for the receptor can be determined.

A typical radioligand binding assay involves the following steps:

Preparation of Biological Material: This usually consists of cell membranes, tissue homogenates, or recombinant cells expressing the target receptor.

Incubation: The biological material is incubated with a fixed concentration of the radioligand and varying concentrations of the competing unlabeled drug.

Separation of Bound and Free Ligand: Techniques such as filtration or centrifugation are used to separate the receptor-bound radioligand from the unbound radioligand.

Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter or other appropriate detector.

From radioligand binding assay data, several key parameters are determined to characterize the binding affinity and specificity of a drug:

IC50 (Inhibitory Concentration 50%): This is the concentration of the unlabeled drug that displaces 50% of the specifically bound radioligand. It is a measure of the drug's potency in inhibiting radioligand binding.

Ki (Inhibition Constant): The Ki value represents the affinity of the competing ligand (e.g., this compound) for the receptor. It is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Kd) of the radioligand. A lower Ki value indicates a higher binding affinity.

Specificity: By testing a drug against a panel of different receptors, its binding specificity can be determined. A drug that binds with high affinity to a single receptor type is considered specific, whereas a drug that binds to multiple receptors is considered non-specific or "dirty."

Kinetic binding studies provide information about the rates at which a drug associates with (kon) and dissociates from (koff) its receptor. These parameters determine the residence time of the drug on the receptor, which can be a critical factor for its pharmacological effect.

Association Rate (kon): This is determined by measuring the binding of a radioligand to its receptor over time.

Dissociation Rate (koff): This is measured by first allowing the radioligand to bind to the receptor until equilibrium is reached, and then adding an excess of an unlabeled ligand to prevent re-binding of the dissociated radioligand. The rate at which the radioligand dissociates from the receptor is then monitored over time.

Electrophysiological studies on Butoprozine have shown that it reduces the reactivation kinetics of both fast sodium and slow calcium inward currents, suggesting an influence on the rate of channel state transitions. nih.gov

Downstream Signaling Pathway Analysis Following this compound Exposure

Once a drug binds to its receptor, it can trigger a cascade of intracellular events known as downstream signaling pathways. These pathways ultimately lead to the observed physiological or pharmacological effect. The specific downstream signaling pathways affected by this compound are primarily linked to its effects on ion channels.

For instance, by blocking calcium channels, this compound would reduce the influx of Ca2+ into cardiac cells. This reduction in intracellular calcium concentration would directly impact the contractile machinery of the heart, leading to its cardiac depressant effects. nih.govnih.gov

Similarly, modulation of adrenergic receptors would affect signaling pathways involving cyclic adenosine (B11128) monophosphate (cAMP). Alpha-1 adrenergic receptor antagonism would typically inhibit the phospholipase C pathway, while beta-adrenergic receptor antagonism would decrease adenylyl cyclase activity, leading to lower cAMP levels. However, specific studies detailing the effect of this compound on these second messenger systems are not prominently available.

Identification of Specific Molecular Targets and Cellular Pathways for this compound

The primary molecular targets of this compound identified through electrophysiological studies are cardiac ion channels.

While some sources classify Butoprozine as an adrenergic blocker, detailed functional assays and binding affinity data for its interaction with specific adrenergic receptor subtypes (α1, α2, β1, β2) are not well-documented in the available literature. epo.org Adrenergic receptors are G protein-coupled receptors that play a crucial role in regulating cardiovascular function. Antagonism of these receptors can lead to a variety of effects, including changes in heart rate, contractility, and blood pressure. The reported anti-anginal properties of Butoprozine could, in part, be mediated through the modulation of adrenergic signaling in the coronary vasculature.

The primary mechanism of action of this compound appears to be the blockade of multiple cardiac ion channels, which collectively contribute to its antiarrhythmic and cardiac depressant properties. nih.govnih.gov

Table 1: Electrophysiological Effects of Butoprozine on Cardiac Ion Channels nih.gov

Ion CurrentEffect of ButoprozineConsequence on Action Potential
Fast Sodium (Na+) Inward CurrentDecreaseDecreased amplitude and maximum rate of depolarization
Slow Calcium (Ca2+) Inward CurrentDecreaseDepressed plateau phase
Delayed Outward Potassium (K+) CurrentDecreaseIncreased action potential duration

Table 2: Comparative Electrophysiological Effects of Butoprozine, Amiodarone (B1667116), and Verapamil nih.govnih.gov

EffectButoprozineAmiodaroneVerapamil
Increased Action Potential DurationYesYesNo
Depressed Plateau PhaseYesNoYes
Decreased Amplitude and VmaxYesYesYes (at high concentrations)
Inhibition of Pacemaker ActivityYesYesYes
Blockade of Fast Na+ CurrentYesYesYes (at high concentrations)
Blockade of Slow Ca2+ CurrentYesNoYes
Blockade of Delayed K+ CurrentYesYesYes (at high concentrations)

Structure Activity Relationship Sar Studies of Butoprozine Hydrochloride and Its Analogs

Methodologies for SAR Determination

The investigation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to decipher the link between the chemical structure of a compound and its biological activity. drugdesign.orgnih.gov For a compound such as Butoprozine (B1214203) Hydrochloride, this would involve synthesizing and testing a series of structurally related molecules (analogs) to identify which molecular features are crucial for its pharmacological effects. drugdesign.orgoncodesign-services.com The primary goal is to build a comprehensive understanding that can guide the design of new, improved compounds. oncodesign-services.compatsnap.com

Computational Approaches in SAR Analysis

In the study of Butoprozine Hydrochloride and its analogs, computational methods serve as a powerful tool to predict biological activity and understand interactions at a molecular level, thus accelerating the drug discovery process. oncodesign-services.comnih.gov These in silico techniques can filter large libraries of virtual compounds, prioritizing those with the highest predicted affinity and selectivity for the target receptor. nih.gov

Key computational strategies that would be applicable include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov For this compound analogs, a QSAR study would correlate physicochemical descriptors (e.g., lipophilicity, electronic properties, steric factors) with their observed pharmacological effects. This allows for the prediction of activity for yet-to-be-synthesized compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target receptor. nih.govfrontiersin.org In the context of this compound, docking studies would be used to visualize how its analogs fit into the binding pocket of its target, providing insights into the key interactions that govern its activity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would be generated based on the structures of its active analogs, guiding the design of new molecules with a higher probability of being active.

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed view of the dynamic behavior of the ligand-receptor complex over time. This would allow researchers to assess the stability of the binding of this compound analogs and to understand the conformational changes that may occur upon binding. oncodesign-services.com

Below is an illustrative table of how computational data for hypothetical this compound analogs might be presented.

AnalogLipophilicity (logP)Electronic Properties (pKa)Steric Hindrance (Molecular Volume)Predicted Binding Affinity (kcal/mol)
Butoprozine4.28.5350 ų-9.5
Analog A4.58.3360 ų-9.8
Analog B3.88.7340 ų-8.9
Analog C4.38.5370 ų-9.2

Experimental Design for Structural Perturbation Studies

Experimental SAR studies for this compound would involve the systematic synthesis and biological evaluation of analogs with targeted structural modifications. oncodesign-services.com The design of these studies is critical for obtaining meaningful data. The process typically begins by identifying a "lead compound," which in this case would be this compound itself. oncodesign-services.com

The experimental design would focus on several key aspects of the this compound structure:

Systematic Modification: Analogs would be created by making small, deliberate changes to different parts of the molecule. drugdesign.org This could involve altering substituents, modifying the core scaffold, or changing the length and flexibility of linkers.

Biological Assays: Each synthesized analog would be tested in a panel of biological assays to determine its activity. oncodesign-services.com These assays would measure parameters such as receptor binding affinity, functional activity (e.g., agonist or antagonist effects), and selectivity for the target receptor over other related receptors.

Data Analysis: The biological data for the series of analogs would be carefully analyzed to identify trends and correlations between specific structural features and activity. oncodesign-services.com This analysis helps to build a comprehensive SAR profile.

An illustrative experimental design for studying a specific region of the this compound molecule is presented in the table below.

AnalogModificationRationaleBiological Assay
ButoprozineParent CompoundEstablish baseline activityReceptor Binding Assay
Analog DReplace phenyl group with pyridyl groupInvestigate the role of aromatic electronicsReceptor Binding Assay
Analog EIntroduce a methyl group on the phenyl ringProbe for steric tolerance in the binding pocketReceptor Binding Assay
Analog FRemove the carbonyl groupDetermine the importance of the hydrogen bond acceptorReceptor Binding Assay

Correlation of Structural Features with Preclinical Pharmacological Activities

The core of SAR studies lies in establishing a clear correlation between the structural modifications of this compound analogs and their resulting pharmacological activities. This understanding is crucial for the rational design of more potent and selective compounds.

Impact of Substituent Modifications on Target Binding

The nature and position of substituents on the this compound scaffold can have a profound impact on its binding affinity for its biological target. stackexchange.com Modifications can influence binding through various mechanisms:

Electronic Effects: The addition of electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its electrostatic interactions with the target. nih.gov For example, replacing a specific atom with a more electronegative one could enhance a key hydrogen bond. nih.gov

Steric Effects: The size and shape of substituents can influence how well the molecule fits into the binding pocket of the target. researchgate.net A bulky substituent might clash with the receptor, reducing affinity, while a smaller group might allow for a more optimal fit. biomedres.us

Hydrophobic Interactions: Modifying lipophilicity by adding or removing hydrophobic groups can affect the binding affinity, particularly if the binding pocket has significant hydrophobic regions. researchgate.net

The following table illustrates hypothetical data on how different substituents on a core structure could affect target binding affinity.

AnalogSubstituent at Position R1Target Binding Affinity (Ki, nM)
Butoprozine-H15
Analog G-F10
Analog H-Cl8
Analog I-CH325
Analog J-OCH318

Influence of Stereochemistry on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in the pharmacological activity of a drug. ijpsjournal.compatsnap.com Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. nih.gov These enantiomers can have significantly different biological activities because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other. nih.govnih.gov

For a chiral compound like this compound, the following aspects would be investigated:

Enantiomeric Separation: If this compound is a racemic mixture (a 50:50 mixture of both enantiomers), the first step would be to separate the individual enantiomers.

Differential Activity: Each enantiomer would then be tested separately to determine if one is more active or responsible for the desired therapeutic effect, while the other might be inactive or contribute to undesirable side effects. nih.govnih.gov

Diastereomers: If the molecule has more than one chiral center, it can exist as diastereomers, which have different physical and chemical properties and can also exhibit different pharmacological profiles.

The table below provides a hypothetical example of how the stereochemistry of a compound could influence its activity.

StereoisomerReceptor A Binding (Ki, nM)Receptor B Binding (Ki, nM)
(R)-enantiomer10500
(S)-enantiomer25025
Racemic Mixture130262.5

Optimization Strategies Based on SAR Insights for Improved Research Compounds

The knowledge gained from SAR studies provides a rational basis for optimizing the properties of a lead compound like this compound. patsnap.com The goal of optimization is to enhance desired properties such as potency and selectivity, while minimizing off-target effects. patsnap.com

Key optimization strategies based on SAR insights would include:

Potency Enhancement: By identifying the key structural features required for high-affinity binding, medicinal chemists can design new analogs that incorporate these features to increase potency. patsnap.com This might involve adding functional groups that form stronger interactions with the target.

Selectivity Improvement: SAR studies can reveal which parts of the molecule are responsible for binding to off-target receptors. By modifying these regions, it is possible to design compounds that are more selective for the desired target, potentially reducing side effects. patsnap.com

Scaffold Hopping: In some cases, the core structure or "scaffold" of the lead compound may have inherent liabilities. SAR data can inform the design of novel scaffolds that maintain the key pharmacophoric features required for activity but have improved properties.

Fragment-Based Growth: If specific fragments of the molecule are found to be crucial for binding, these can be used as starting points to "grow" new molecules by adding other chemical groups to optimize interactions with the binding site.

Clarification Regarding the Subject Compound: this compound vs. Bupropion Hydrochloride

An extensive review of scientific literature reveals a significant distinction between the requested compound, "this compound," and a similarly named compound, "Bupropion Hydrochloride."

This compound (CAS No. 62134-34-3) is identified as a cardiac depressant agent. medchemexpress.com The available research on this compound is limited, particularly concerning the specific, advanced analytical methodologies outlined in the provided article structure. While a 1980 study screened for its metabolites in rats using High-Performance Liquid Chromatography (HPLC), it does not provide the detailed quantitative method development, validation, or application data required to fulfill the requested article sections. nih.gov

Bupropion Hydrochloride is a widely researched antidepressant and smoking cessation aid. There is a vast body of scientific work detailing its analysis using the exact methodologies specified in the request, including HPLC, LC-MS/MS, UPLC, HPTLC, spectrophotometry, and electrochemical methods, complete with comprehensive validation protocols.

Given the strict instruction to generate content that solely and thoroughly addresses the provided outline, it is not possible to create the requested article for This compound due to the lack of available, specific research data for each subsection.

The detailed nature of the outline strongly corresponds to the extensive analytical research published for Bupropion Hydrochloride . It is possible that the subject of the request was intended to be Bupropion Hydrochloride.

Therefore, the article as outlined cannot be generated for this compound. We can, however, produce a comprehensive and scientifically accurate article that strictly follows the requested outline for the compound Bupropion Hydrochloride , for which ample data is available.

Please advise if you would like to proceed with an article on Bupropion Hydrochloride .

Advanced Analytical Methodologies for Butoprozine Hydrochloride Research

Method Validation Protocols for Research Applications

Assessment of Linearity, Range, Precision, and Accuracy

The validation of an analytical method for Butoprozine (B1214203) Hydrochloride would necessitate a thorough evaluation of its linearity, range, precision, and accuracy. These parameters are intrinsically linked and provide a comprehensive understanding of the method's performance.

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

For the determination of Butoprozine Hydrochloride, a series of solutions of varying concentrations would be prepared and analyzed. The response of the analytical instrument (e.g., peak area in chromatography or absorbance in spectrophotometry) is then plotted against the known concentration of this compound. The linearity is typically evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (r²). A correlation coefficient close to 1.0 and a coefficient of determination close to 1.0 would indicate a strong linear relationship.

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): The precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: The precision between different laboratories.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. The accuracy is then expressed as the percentage of the analyte recovered by the assay.

Below is an illustrative data table summarizing the typical parameters and acceptance criteria for the assessment of linearity, range, precision, and accuracy for a hypothetical validated analytical method for this compound.

Interactive Data Table: Linearity, Range, Precision, and Accuracy

Parameter Sub-parameter Typical Specification Illustrative Finding for a Hypothetical Method
Linearity Correlation Coefficient (r) ≥ 0.999 0.9995
Coefficient of Determination (r²) ≥ 0.998 0.9990
Range Concentration Interval Defined based on application e.g., 10 - 150 µg/mL
Precision Repeatability (RSD%) ≤ 2% 0.8%
Intermediate Precision (RSD%) ≤ 2% 1.2%
Accuracy Recovery (%) 98.0% - 102.0% 99.5% - 101.5%

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) are crucial parameters for determining the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

There are several methods to determine LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach is common for analytical methods that exhibit baseline noise. The LOD is typically determined at a signal-to-noise ratio of 3:1, while the LOQ is established at a signal-to-noise ratio of 10:1.

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated using the following equations:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.

The following table provides an example of LOD and LOQ values that might be expected for an analytical method for this compound.

Interactive Data Table: Limits of Detection (LOD) and Quantification (LOQ)

Parameter Method of Determination Illustrative Finding for a Hypothetical Method
Limit of Detection (LOD) Based on Signal-to-Noise Ratio Signal-to-Noise Ratio ≥ 3:1
Based on Standard Deviation and Slope e.g., 0.1 µg/mL
Limit of Quantification (LOQ) Based on Signal-to-Noise Ratio Signal-to-Noise Ratio ≥ 10:1
Based on Standard Deviation and Slope e.g., 0.3 µg/mL

Evaluation of Robustness and Ruggedness for Method Transferability

The robustness and ruggedness of an analytical method are indicators of its reliability during normal usage and its transferability to other laboratories.

Robustness

Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters. The evaluation of robustness is typically performed during the development phase of the method. For a High-Performance Liquid Chromatography (HPLC) method, for instance, these variations could include:

pH of the mobile phase

Composition of the mobile phase

Flow rate

Column temperature

Wavelength of detection

The method's performance is monitored under these varied conditions, and any significant impact on the results would necessitate stricter control over the specific parameter.

Ruggedness

Ruggedness, often considered a measure of the reproducibility of the method, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as:

Different laboratories

Different analysts

Different instruments

Different days

The ruggedness of the method is demonstrated by the consistency of the results when the method is performed under these varying conditions. The relative standard deviation of the results is typically used to assess ruggedness.

The table below illustrates the types of variations that would be assessed for robustness and ruggedness and the expected outcome for a validated method.

Interactive Data Table: Robustness and Ruggedness Evaluation

Parameter Factor Varied Typical Acceptance Criterion Illustrative Finding for a Hypothetical Method
Robustness Flow Rate (± 10%) RSD ≤ 2% RSD = 1.1%
Mobile Phase Composition (± 2%) RSD ≤ 2% RSD = 1.3%
Column Temperature (± 5°C) RSD ≤ 2% RSD = 0.9%
Ruggedness Different Analyst RSD ≤ 2% RSD = 1.5%
Different Instrument RSD ≤ 2% RSD = 1.6%
Different Day RSD ≤ 2% RSD = 1.4%

Conceptual Frameworks and Future Directions in Butoprozine Hydrochloride Research

Integration of Systems Biology and Omics Technologies in Understanding Butoprozine (B1214203) Hydrochloride Action

Systems biology offers a holistic approach to understanding the complex interactions of a drug within a biological system, moving beyond the "one drug, one target" paradigm. researchgate.net For a compound like Butoprozine Hydrochloride, which early studies suggest has effects comparable to both amiodarone (B1667116) and verapamil, a systems-level understanding is crucial to delineate its precise mechanism of action. nih.gov

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—would be a critical first step. researchgate.net These high-throughput methods can provide a comprehensive snapshot of the molecular changes within cardiac cells or tissues in response to this compound. For instance, transcriptomic analysis (e.g., RNA-Seq) could identify genes whose expression is altered by the drug, offering clues to the pathways it modulates. Proteomics could identify the protein targets the compound interacts with, while metabolomics could reveal changes in cellular metabolism. researchgate.net Integrating these large datasets can help construct network models of the drug's action, predicting both on-target effects and potential off-target interactions that could lead to adverse effects. researchgate.net This approach is vital in modern drug development to create predictive models for complex diseases and to repurpose existing drugs. clevelandclinic.org

Advanced Computational Modeling and Simulation for this compound-Target Interactions

Computational modeling and simulation are indispensable tools in modern drug discovery for predicting how a drug molecule interacts with its biological target. mdpi.com For this compound, an indolizine (B1195054) derivative, molecular docking studies could be employed to predict its binding affinity and orientation within the active sites of cardiac ion channels (e.g., sodium, potassium, and calcium channels), which are common targets for antiarrhythmic drugs. mdpi.comresearchgate.netcvpharmacology.com

While specific models for this compound are not available in published literature, research on other indolizine derivatives has successfully used these techniques to investigate interactions with targets like the COX-2 enzyme. mdpi.comresearchgate.net These studies provide a methodological blueprint. By building a homology model of relevant cardiac ion channels and docking this compound in silico, researchers could generate hypotheses about its primary targets. Molecular dynamics simulations could further refine these models, predicting the stability of the drug-target complex over time and providing insights into the conformational changes induced by binding. This computational approach can significantly accelerate the drug discovery process by prioritizing experimental validation and guiding the rational design of more potent and selective analogues.

Table 1: Early Electrophysiological Findings for Butoprozine

Preparation StudiedObserved Effect of ButoprozineComparison Drug with Similar Effect
Sheep Cardiac Purkinje FibresIncreased action potential durationAmiodarone
Sheep Cardiac Purkinje FibresDecreased amplitude and maximum rate of depolarizationGeneral effect of channel blockers
Frog Atrial / Ferret Ventricular FibresDepressed the plateau phase of the action potentialVerapamil
Sheep Cardiac Purkinje FibresInhibited pacemaker activityAmiodarone & Verapamil
Data sourced from a 1982 study on the electrophysiological effects of Butoprozine. nih.gov

Interdisciplinary and Collaborative Research Paradigms in this compound Discovery and Development

The journey of a chemical compound from initial discovery to a clinically approved drug is exceedingly complex and costly, necessitating a highly collaborative and interdisciplinary approach. For a compound like this compound, which has remained largely unstudied for decades, revitalizing research would depend on forming strategic partnerships.

Such collaborations would ideally involve:

Academic Research Institutions: To conduct fundamental research into the compound's mechanism of action using the systems biology and computational tools described above.

Pharmaceutical Companies: To provide the resources, expertise in drug development, and infrastructure for preclinical and clinical trials.

Contract Research Organizations (CROs): To perform specialized assays and studies required for regulatory submissions.

This model allows for the sharing of risk and expertise, leveraging the strengths of each partner. Academic labs can explore novel biological questions, while industry partners can focus on the translational aspects of development, such as formulation and safety testing. This paradigm is essential for unlocking the potential of lesser-known compounds like this compound.

Identification of Research Gaps and Emerging Avenues in this compound Investigations

The most significant research gap for this compound is the profound lack of modern, mechanistic data. The existing literature is largely confined to its initial synthesis and a single, decades-old electrophysiological study. nih.gov This presents a clear roadmap for future investigations.

Identified Research Gaps:

Target Identification and Validation: The precise molecular target(s) of this compound remain unknown.

Pharmacokinetics and Pharmacodynamics (PK/PD): There is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

In Vivo Efficacy and Safety: Beyond initial in vitro studies, its effectiveness and safety in animal models of cardiac arrhythmia have not been reported in recent literature.

Structure-Activity Relationship (SAR): No studies have been published that explore how modifications to the this compound structure affect its biological activity.

Emerging Avenues for Investigation:

High-Throughput Screening: Utilizing modern screening platforms to test this compound against a broad panel of cardiac and non-cardiac targets to identify its primary mechanism and potential off-target effects.

Application of Omics and Systems Biology: As detailed in section 7.1, applying these unbiased, data-rich approaches to build a comprehensive model of the drug's action.

Computational Lead Optimization: Using the initial compound as a scaffold, computational methods can be used to design and predict the activity of new derivatives with improved potency and selectivity, guiding future synthetic chemistry efforts.

In essence, the path forward for this compound research involves applying the full spectrum of modern drug discovery tools to a compound that has, until now, remained in relative obscurity.

Q & A

Q. How should researchers design dose-response studies for this compound in animal models of angina?

  • Methodological Answer : Use a randomized, blinded design with escalating doses (e.g., 0.1–10 mg/kg) administered intravenously or orally. Monitor hemodynamic parameters (e.g., blood pressure, heart rate) and ischemic markers (e.g., ST-segment elevation in ECG). Include a control group receiving vehicle and a reference drug (e.g., verapamil). Apply ANOVA with post-hoc Tukey tests to compare efficacy across doses, and report confidence intervals (95%) for EC50 calculations .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize this compound dosing regimens?

  • Methodological Answer :
  • Step 1 : Collect plasma concentration-time data via LC-MS/MS and correlate with pharmacodynamic endpoints (e.g., arrhythmia suppression).
  • Step 2 : Use nonlinear mixed-effects modeling (NONMEM) to estimate parameters like clearance (CL), volume of distribution (Vd), and EC50.
  • Step 3 : Validate models through bootstrap analysis or visual predictive checks.
  • Step 4 : Simulate dosing scenarios (e.g., sustained-release formulations) to predict steady-state concentrations.
    Reference compartmental models from analogous antianginal agents (e.g., diltiazem) for initial parameterization .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Systematic Review : Compare IC50 values from patch-clamp assays with in vivo EC50, adjusting for protein binding and tissue distribution.
  • Sensitivity Analysis : Identify confounders (e.g., metabolite activity, interspecies differences in cytochrome P450 metabolism).
  • Mechanistic Modeling : Integrate in vitro data into physiologically based pharmacokinetic (PBPK) models to predict in vivo outcomes.
  • Replicate Studies : Use orthogonal assays (e.g., calcium flux assays) to confirm target engagement.
    Document discrepancies in supplementary materials with raw data transparency .

Q. How can factorial design improve formulation stability studies for this compound?

  • Methodological Answer :
  • Variables : Investigate factors like pH (4–7), excipient concentration (e.g., lactose, microcrystalline cellulose), and storage temperature (4°C, 25°C).
  • Response Metrics : Measure degradation (HPLC), dissolution rate (USP apparatus), and hygroscopicity (dynamic vapor sorption).
  • Design : Use a 2³ full factorial design with center points to assess interactions. Analyze via response surface methodology (RSM) to identify optimal conditions.
  • Validation : Accelerated stability testing (40°C/75% RH) per ICH Q1A guidelines.
    Reference hydrogel optimization frameworks for analogous hydrochloride salts .

Q. What advanced techniques identify this compound’s metabolites in hepatic microsomal assays?

  • Methodological Answer :
  • Incubation : Use human liver microsomes (HLM) with NADPH cofactor and Butoprozine (1–100 µM). Terminate reactions with ice-cold acetonitrile.
  • Detection : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) in full-scan mode (m/z 100–1000).
  • Data Analysis : Use software (e.g., Compound Discoverer) to screen for phase I/II metabolites via mass defect filtering and isotopic pattern matching.
  • Structural Elucidation : Perform MS/MS fragmentation and compare with synthetic standards.
    Include negative controls (no NADPH) to exclude nonspecific degradation .

Data Presentation Guidelines

  • Tables : Include detailed parameter tables (e.g., EC50, CL, Vd) with standard deviations. Use superscripts for statistical significance (e.g., *p<0.05).
  • Figures : Label axes clearly (e.g., "Plasma Concentration (ng/mL) vs. Time (h)") and provide error bars (SEM).
  • Supplemental Materials : Archive raw chromatograms, NMR spectra, and modeling code in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butoprozine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Butoprozine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.